7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-6,8-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H8BrN3/c1-5-7(10)6(2)13-9-8(5)11-3-4-12-9/h3-4H,1-2H3 |
InChI Key |
BGOHDTIDURKILU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=CN=C12)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine
Precursor Synthesis and Scaffold Assembly Approaches
The construction of the 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine core is a multi-step process that hinges on the strategic preparation of key intermediates and their regioselective assembly. A logical synthetic pathway involves the initial formation of a substituted pyridine (B92270) ring, followed by the annulation of the pyrazine (B50134) ring, and concluding with a regioselective bromination.
Design and Preparation of Key Pyridine and Pyrazine Intermediates
The primary pyridine precursor required for the synthesis of the target scaffold is 4,6-dimethylpyridine-2,3-diamine (B1589671) . This compound (CAS 50850-16-3) serves as the foundational building block containing the necessary dimethyl substitution pattern. nih.gov While various methods exist for the synthesis of diaminopyridines, a common approach involves the nitration of an aminopyridine followed by reduction. chemicalbook.com A plausible route to 4,6-dimethylpyridine-2,3-diamine would begin with a commercially available lutidine (e.g., 2,4-dimethylpyridine), which would undergo nitration and subsequent functional group manipulations to install the two amino groups at the 2- and 3-positions.
The pyrazine portion of the scaffold is typically formed through condensation with a 1,2-dicarbonyl compound. To generate the unsubstituted pyrazine ring found in the target molecule, a simple α-dicarbonyl species such as glyoxal (B1671930) or its bisulfite adduct is employed.
Regioselective Cyclization Strategies for Pyrido[2,3-b]pyrazine (B189457) Core Formation
The formation of the pyrido[2,3-b]pyrazine core is achieved via a condensation reaction between the ortho-diaminopyridine precursor and a 1,2-dicarbonyl compound. nih.govrsc.org The reaction between 4,6-dimethylpyridine-2,3-diamine and glyoxal leads to the formation of 6,8-dimethylpyrido[2,3-b]pyrazine (B13665739) .
This cyclization is typically performed under acidic conditions, which catalyze the dehydration and ring closure. The reaction's regioselectivity is a critical consideration when unsymmetrical dicarbonyl compounds are used; however, with a symmetric reagent like glyoxal, a single product is expected. Studies on related systems have shown that reaction conditions, such as temperature and the choice of acid catalyst, can be optimized to control the regiochemical outcome and maximize yield. nih.gov
Controlled Bromination at Position 7 and Methylation at Positions 6 and 8
With the 6,8-dimethylpyrido[2,3-b]pyrazine scaffold assembled, the final step in the synthesis of the title compound is the introduction of a bromine atom at the C7 position. This is achieved through an electrophilic aromatic substitution reaction.
The electronic properties of the scaffold dictate the position of bromination. The pyrazine ring is strongly electron-withdrawing, deactivating the entire heterocyclic system towards electrophilic attack. However, the pyridine ring is activated by two electron-donating methyl groups at positions C6 and C8. These groups direct incoming electrophiles to the ortho and para positions. The C7 position is ortho to the C8-methyl group and para to the C6-methyl group, making it the most electronically activated and sterically accessible site for electrophilic substitution. Therefore, treatment of 6,8-dimethylpyrido[2,3-b]pyrazine with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, is expected to yield This compound with high regioselectivity. mdpi.com
Advanced Functionalization via Post-Synthetic Transformations
The bromine atom at the C7 position serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C7 position.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 7-bromo derivative with various aryl or heteroaryl boronic acids or their esters. rsc.org This method is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. documentsdelivered.com For related bromo-heterocyclic substrates, typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water. documentsdelivered.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 7-bromo scaffold with terminal alkynes to produce C7-alkynylated derivatives. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diethylamine, which can also serve as the solvent. google.com Copper-free conditions have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. pressbooks.pubnih.gov
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the 7-bromo compound with a wide variety of primary or secondary amines. nih.govmasterorganicchemistry.com The reaction has been successfully applied to the closely related 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, demonstrating its feasibility on this scaffold. nih.gov The process generally requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃). nih.govnih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Heteroaromatic Scaffolds
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | documentsdelivered.com |
| Sonogashira (Cu-free) | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | google.com |
| Buchwald-Hartwig | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrido[2,3-b]pyrazine scaffold is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This electronic feature activates the C7 position, making the bromo substituent susceptible to displacement by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.pub
For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (like bromide). masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The rate of reaction is enhanced by electron-withdrawing groups that can stabilize this intermediate through resonance. The fused pyrazine ring provides this necessary activation.
A variety of nucleophiles can be employed in SNAr reactions with this compound. Examples from related electron-deficient heterocyclic systems, such as chloro-quinoxalines or diazidopyridopyrimidines, suggest that nucleophiles like amines (R-NH₂), alkoxides (RO⁻), and thiolates (RS⁻) can effectively displace the halogen. nih.govnih.gov The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.
Redox Chemistry of the Pyrido[2,3-b]pyrazine Core for Electronic Tuning
The pyrido[2,3-b]pyrazine nucleus is recognized for its inherent electron-accepting character, a feature attributed to the presence of four nitrogen atoms within its fused aromatic ring system. This electron deficiency makes it an excellent scaffold for the construction of materials with tailored electronic properties, particularly for applications in organic electronics. The redox behavior of this core can be systematically tuned by the introduction of various functional groups, which can either enhance or diminish its electron-accepting nature.
The interplay of these opposing electronic effects allows for fine-tuning of the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating methyl groups will raise the HOMO energy level, while the electron-withdrawing bromine atom will lower the LUMO energy level. This modulation of the HOMO-LUMO gap is a key strategy in the design of organic semiconductors and fluorescent materials.
Research on related donor-acceptor-donor (D-A-D) molecules, where the pyrido[2,3-b]pyrazine acts as the acceptor core, has demonstrated the feasibility of tuning the opto-electrochemical properties. nih.govnih.gov By varying the strength of donor groups attached to the core, the intramolecular charge transfer (ICT) characteristics can be controlled, leading to a broad range of emission colors from blue to red. nih.govnih.gov This principle is directly applicable to this compound, where further derivatization can lead to materials with specific emission wavelengths.
The electrochemical properties of various pyrido[2,3-b]pyrazine derivatives have been investigated, revealing their potential as ambipolar materials with low band gaps and stable HOMO/LUMO energy levels. nih.gov The table below summarizes the electrochemical data for a selection of pyrido[2,3-b]pyrazine-based D-A-D dyes, illustrating the tunability of their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Dye 1 | -5.34 | -3.67 | 1.67 |
| Dye 2 | -5.52 | -3.61 | 1.91 |
| Dye 3 | -5.97 | -3.70 | 2.27 |
| Dye 4 | -5.60 | -3.70 | 1.90 |
| Data sourced from studies on D-A-D molecules with a pyrido[2,3-b]pyrazine acceptor core. nih.gov |
This data underscores the significant influence of substituent groups on the electronic properties of the pyrido[2,3-b]pyrazine scaffold.
Elaboration of Methyl Groups for Extended Conjugation or Ligand Introduction
While specific research on the elaboration of the methyl groups of this compound is not extensively documented, established synthetic methodologies for the functionalization of methyl groups on related nitrogen-containing heterocycles can be applied. These strategies offer pathways to introduce extended conjugation or to install coordinating moieties for the development of novel ligands.
One of the most common approaches for the functionalization of activated methyl groups on heterocyclic rings is through condensation reactions . The methyl groups at positions 6 and 8 of the pyrido[2,3-b]pyrazine core are activated by the adjacent electron-withdrawing nitrogen atoms of the pyrazine ring. This activation facilitates the deprotonation of the methyl groups by a suitable base to form a nucleophilic carbanion. This intermediate can then react with a variety of electrophiles, such as aldehydes and ketones, in aldol-type condensation reactions. For instance, reaction with an aromatic aldehyde (e.g., benzaldehyde) would introduce a styryl group, thereby extending the π-conjugated system of the molecule. This extension of conjugation is a well-established strategy for red-shifting the absorption and emission spectra of organic dyes.
Another powerful technique for the elaboration of these methyl groups is through metal-mediated C-H activation . Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can selectively activate the C-H bonds of methyl groups on heterocyclic systems. This activation can be followed by coupling with various partners. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, vinyl, or alkynyl substituents.
Furthermore, the methyl groups can serve as synthetic handles for the introduction of ligating functionalities. For example, oxidation of the methyl groups to carboxylic acids would provide sites for the attachment of other molecules through amide bond formation. Alternatively, halogenation of the methyl groups, for instance using N-bromosuccinimide (NBS) under radical conditions, would yield bromomethyl derivatives. These reactive intermediates can then undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and cyanides, to introduce new functional groups and potential coordination sites for metal ions.
The table below outlines potential synthetic strategies for the elaboration of the methyl groups on this compound, based on analogous reactions in related heterocyclic systems.
| Strategy | Reagents and Conditions | Potential Product | Application |
| Condensation | Aromatic aldehyde, base (e.g., NaOH or piperidine) | Styryl-substituted derivative | Extended π-conjugation, tuning of optical properties |
| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Arylmethyl-substituted derivative | Introduction of bulky groups, modification of solid-state packing |
| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | Bromomethyl derivative | Reactive intermediate for further functionalization |
| Oxidation | Strong oxidizing agent (e.g., KMnO4 or K2Cr2O7) | Carboxylic acid derivative | Site for amide coupling, introduction of coordinating groups |
These proposed synthetic transformations provide a versatile toolkit for the strategic derivatization of this compound, enabling the synthesis of novel materials with tailored electronic and photophysical properties.
Advanced Spectroscopic and Structural Elucidation of 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine and Its Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide crucial connectivity information that is often unattainable from 1D spectra alone.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be expected to show correlations between the protons of the two methyl groups and any adjacent aromatic protons, although direct coupling between the isolated methyl groups would not be observed.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is a powerful tool for assigning the carbon signals of the methyl groups and any protonated carbons on the aromatic rings. doaj.org The spectra would show cross-peaks connecting the proton signals of the two methyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the spatial arrangement of substituents. In this compound, NOESY could reveal correlations between the protons of the methyl groups and nearby protons on the heterocyclic core, confirming their positions.
A study on substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines demonstrated the power of combining COSY, HSQC, and HMBC experiments for the unequivocal assignment of all proton, carbon, and even nitrogen resonances, highlighting the importance of these techniques in complex heterocyclic systems.
Detailed Analysis of Chemical Shifts and Coupling Constants in Various Solvents
The chemical shifts (δ) and coupling constants (J) observed in NMR spectra are highly sensitive to the electronic environment of the nuclei and the dihedral angles between coupled nuclei, respectively. The use of different NMR solvents can induce changes in chemical shifts, providing additional structural information.
For this compound, the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrido[2,3-b]pyrazine (B189457) core would be expected to deshield adjacent protons and carbons, shifting their signals to higher ppm values. The methyl groups would appear as singlets in the ¹H NMR spectrum, likely in the range of 2.5-3.0 ppm. The aromatic protons would exhibit more complex splitting patterns depending on their coupling partners.
The choice of solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) can influence the chemical shifts due to solvent-solute interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). Aromatic solvents, for instance, can cause significant upfield or downfield shifts depending on the orientation of the solute relative to the solvent's ring current.
A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below:
Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-3 | 8.7 - 8.9 | s | - |
| H-5 | 7.8 - 8.0 | s | - |
| 6-CH₃ | 2.6 - 2.8 | s | - |
| 8-CH₃ | 2.7 - 2.9 | s | - |
Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 148 - 151 |
| C-4a | 150 - 153 |
| C-5 | 130 - 133 |
| C-6 | 140 - 143 |
| C-7 | 120 - 123 |
| C-8 | 152 - 155 |
| C-8a | 135 - 138 |
| 6-CH₃ | 20 - 23 |
| 8-CH₃ | 22 - 25 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound, serving as a "molecular fingerprint."
For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching vibration would typically appear in the lower frequency region of the spectrum (around 600-500 cm⁻¹).
A study on a related bromo-chloro-quinazolinone derivative showed characteristic absorptions for the C-Br stretch at 576 cm⁻¹ and the C-Cl stretch at 738 cm⁻¹. Similarly, analysis of various pyrido[2,3-b]pyrazine derivatives has utilized FT-IR to confirm their structural integrity.
Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2980 - 2850 | Methyl C-H stretch |
| 1610 - 1580 | C=N stretching |
| 1550 - 1450 | Aromatic C=C stretching |
| 1450 - 1350 | Methyl C-H bending |
| ~1200 | Aromatic C-H in-plane bending |
| ~850 | Aromatic C-H out-of-plane bending |
| 600 - 500 | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Dynamics
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation. The pyrido[2,3-b]pyrazine core is a conjugated system, and its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions.
The π→π* transitions are typically of high intensity and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths. The position and intensity of these bands can be influenced by the substituents and the solvent polarity. In polar solvents, n→π* transitions often exhibit a hypsochromic (blue) shift, whereas π→π* transitions may show a bathochromic (red) shift. For this compound, the bromine atom and methyl groups will influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max). Studies on related pyrazine (B50134) derivatives show characteristic absorption spectra that are sensitive to solvent polarity.
Hypothetical UV-Vis Data for this compound (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~280 | High | π→π |
| ~330 | Low | n→π |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₈BrN₃), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).
Electron impact (EI) ionization would lead to fragmentation of the molecule, providing further structural information. The fragmentation pattern of bromo-containing heterocyclic compounds often involves the initial loss of the bromine atom or a hydrogen bromide molecule. Subsequent fragmentation may involve the loss of small neutral molecules like HCN from the heterocyclic rings. The stability of the resulting fragment ions dictates the observed fragmentation pathway.
Hypothetical HRMS Fragmentation Data for this compound
| m/z (Proposed Fragment) | Formula | Description |
| 237/239 | [C₉H₈BrN₃]⁺ | Molecular ion |
| 158 | [C₉H₈N₃]⁺ | Loss of Br radical |
| 210/212 | [C₈H₅BrN₂]⁺ | Loss of HCN |
| 131 | [C₈H₅N₂]⁺ | Loss of Br and HCN |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Insights
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, studies on related compounds, such as 7,8-dibromo-3-tert-butylpyrazolo[5,1-c]triazines, have been successfully characterized by X-ray diffraction. Such analyses reveal the planarity of the aromatic systems and the nature of intermolecular interactions, such as π-π stacking and halogen bonding, which govern the crystal packing. For this compound, a single-crystal X-ray diffraction study would confirm the substitution pattern and provide precise geometric parameters.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for the determination of the absolute configuration and conformational analysis of chiral compounds. In the context of derivatives of this compound, the introduction of a chiral center would render the molecule optically active and thus amenable to CD analysis.
The utility of CD spectroscopy lies in its sensitivity to the three-dimensional arrangement of atoms. A chiral derivative of this compound, for instance, could be synthesized by introducing a chiral substituent at a position amenable to substitution, or by creating a chiral axis or plane within the molecule. The resulting enantiomers would produce mirror-image CD spectra, with positive and negative Cotton effects that are characteristic of their specific stereochemistry.
In a typical scenario, the synthesis of a chiral derivative would be followed by its separation into enantiomers, often by chiral chromatography. The CD spectrum of each enantiomer would then be recorded. The sign and magnitude of the observed Cotton effects can be correlated with the absolute configuration of the chiral center(s). This is often achieved through comparison with the CD spectra of structurally related compounds with known absolute configurations or by theoretical calculations of the CD spectrum using quantum chemical methods. For instance, the racemization of a chiral bipyridine has been examined using circular dichroism spectroscopy to understand the underlying mechanism. rsc.org
Furthermore, CD spectroscopy is not limited to the determination of absolute configuration. It is also a sensitive probe of conformational changes. For chiral, flexible derivatives of this compound, changes in the solvent, temperature, or the binding to other molecules could induce conformational shifts that would be reflected in the CD spectrum. This provides valuable insights into the molecule's dynamic behavior and its interactions in different environments.
The development of novel chiral polymers has also highlighted the importance of chiroptical properties. For example, chiral BODIPY-based conjugated polymers have been synthesized and their chiroptical properties tuned, demonstrating high anisotropy and large circularly polarized luminescence dissymmetry factors. rsc.org This indicates that the incorporation of a chiral moiety into a polymer backbone can lead to materials with unique optical properties.
While the direct application of chiroptical spectroscopy to chiral derivatives of this compound remains a prospective area of research, the established principles and successful applications in related heterocyclic systems provide a clear framework for future investigations. Such studies would be invaluable for understanding the structure-property relationships in this class of compounds and for the development of new chiral materials with tailored optical properties.
Computational and Theoretical Investigations of 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
No specific studies detailing the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine were found.
Research on other pyrido[2,3-b]pyrazine (B189457) derivatives demonstrates the utility of DFT calculations, often using functionals like B3LYP, to understand their electronic properties. nih.govrsc.orgresearchgate.net For instance, studies on different derivatives have successfully calculated HOMO-LUMO energy gaps to evaluate electronic stability and potential applications in materials science. nih.gov However, these findings are not directly transferable to the title compound.
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Electrostatic Potential, Fukui Functions)
There is no available data on the calculated quantum chemical descriptors such as electrostatic potential maps or Fukui functions for this compound.
For other molecules in this class, global reactivity parameters like hardness and softness have been correlated with the HOMO-LUMO energy gap to predict chemical reactivity. nih.govrsc.org These calculations are crucial for understanding the kinetic and thermodynamic stability of a compound, but have not been performed or published for this compound.
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations
A search for conformational analyses, energy landscapes, or molecular dynamics simulations specifically for this compound yielded no results. Such studies are essential for understanding the three-dimensional structure and flexibility of a molecule, which influences its physical properties and biological activity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima, vibrational frequencies)
No computational predictions of NMR chemical shifts, UV-Vis absorption maxima, or vibrational frequencies for this compound are available in the literature.
While experimental techniques like NMR and FT-IR are mentioned in the characterization of newly synthesized pyrido[2,3-b]pyrazine derivatives, these are typically accompanied by DFT calculations to support the experimental data. nih.govrsc.orgresearchgate.net The absence of such a study for the title compound means its theoretical spectroscopic parameters remain uncharacterized.
Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways
There are no published computational studies elucidating the reaction mechanisms or identifying the transition states involved in the synthesis of this compound. Theoretical chemistry plays a vital role in optimizing synthetic routes and understanding reaction kinetics, but this has not been applied to the specific synthesis of this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Focus on molecular mechanisms)
No molecular docking or molecular dynamics simulation studies featuring this compound as a ligand have been published. The broader pyrido[2,3-b]pyrazine scaffold is recognized for its wide range of biological applications, including potential kinase inhibition, which are often investigated using molecular docking to predict binding modes and affinities with protein targets. nih.gov However, the potential interactions of this specific bromo-dimethyl derivative with any biological target have not been computationally explored.
Investigation of Molecular Interactions and Biochemical Mechanism of Action for 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine Derivatives Strictly Mechanistic, Non Clinical
Characterization of Molecular Targets and Binding Mechanisms In Vitro
The in vitro characterization of molecular targets for 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is an area of ongoing research. While specific data for this compound is limited, studies on the broader class of pyrido[2,3-b]pyrazine (B189457) derivatives suggest potential interactions with various biological macromolecules.
Detailed enzyme kinetic studies specifically for this compound are not extensively available in the public domain. However, the pyrido[2,3-b]pyrazine scaffold is recognized as a key pharmacophore in the development of kinase inhibitors. For instance, various derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) class have been identified as potent inhibitors of tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFr), and c-src tyrosine kinase. These inhibitions are often competitive with ATP.
A study on a series of novel pyrido[2,3-b]pyrazines revealed their potential as antitumor agents by inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting a mechanism that may overcome common resistance mutations in kinases like EGFR. Although the specific kinetics were not detailed, the activity points towards interaction with cellular kinases.
Table 1: Enzyme Kinetic Data for this compound Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | Ki (nM) | Mechanism of Inhibition |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Related Pyrido[2,3-b]pyrazine Compound 7n | PC9 cells (EGFR) | 90 | Data not available | Not elucidated |
Specific receptor binding assays and thermodynamic data for this compound are not currently published. The general class of pyrido[2,3-b]pyrazines has been explored for a range of biological activities which imply receptor interactions, including their investigation as antagonists for the human neurokinin-3 (hNK-3) receptor. bldpharm.com However, quantitative binding affinities and thermodynamic parameters for the title compound remain to be determined.
Table 2: Receptor Binding Affinity for this compound Derivatives
| Derivative | Receptor Target | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|
There is a lack of specific published data from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound. These techniques are crucial for quantifying the binding affinity, stoichiometry, and thermodynamic profile of protein-ligand interactions. nih.govnih.gov While such studies have been conducted on related heterocyclic compounds to validate their interaction with targets like bromodomains, no such data is available for the specific compound . rsc.org
Investigation of Cellular Uptake and Intracellular Distribution at a Mechanistic Level (No efficacy/toxicity endpoints)
Mechanistic studies detailing the cellular uptake and intracellular distribution of this compound are not available in the current scientific literature. Understanding how this compound crosses the cell membrane and where it localizes within the cell is fundamental to elucidating its mechanism of action. Such studies often involve techniques like fluorescence microscopy with tagged compounds or mass spectrometry-based quantification in cellular fractions.
Modulation of Defined Biochemical Pathways at the Molecular Level (e.g., kinase inhibition, signaling cascade components)
While direct evidence for the modulation of specific biochemical pathways by this compound is absent, the broader class of pyrido[2,3-b]pyrazines has been implicated in the modulation of several key signaling pathways. Research on related structures suggests that these compounds can act as inhibitors of various protein kinases, which are critical components of numerous signaling cascades. rsc.org For example, derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit Janus Kinase 3 (JAK3) and its downstream signaling through STAT5. Furthermore, pyrido[2,3-b]pyrazines have been investigated as inhibitors of the PI3K/PKB/mTOR signaling pathway. bldpharm.com
A series of novel pyrido[2,3-b]pyrazines were synthesized and found to inhibit cell proliferation in erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines. This suggests that these compounds may modulate signaling pathways that are dysregulated in cancer, potentially by targeting kinases that provide bypass signaling in the presence of EGFR inhibitors. However, the precise molecular mechanisms and the specific signaling components affected by this compound have not yet been elucidated.
Structure-Molecular Interaction Relationship (SMIR) Studies
Specific structure-molecular interaction relationship (SMIR) studies for this compound are not documented. However, the crystal structure of a related compound, 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3-b]pyrazine, has been reported. In this compound, the pyridopyrazine moiety is buckled, and the molecules in the crystal pack in a head-to-head arrangement linked by C-H···Br and C-H···N intermolecular interactions. This provides some insight into the potential non-covalent interactions that the bromo-substituted pyridopyrazine core can engage in.
Studies on related pyrido[3,4-b]pyrazine (B183377) derivatives have highlighted the importance of substituents for their biological activity. For instance, the presence of a 6-substituent containing an aryl group was found to be necessary for the antitumor activity of certain 1,2-dihydropyrido[3,4-b]pyrazines. For the broader class of pyrido[2,3-d]pyrimidine kinase inhibitors, structure-activity relationship studies have shown that modifications at various positions of the heterocyclic core significantly impact potency and selectivity against different kinases. These findings underscore the importance of the substitution pattern on the pyrido[2,3-b]pyrazine scaffold for determining its molecular interactions, though specific details for the 6,8-dimethyl substitution pattern of the title compound are not available.
Potential Applications and Functional Role of 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine and Its Derivatives Non Biological Focus
Role as Versatile Chemical Building Blocks and Synthetic Intermediates
Pyrido[2,3-b]pyrazine (B189457) and its derivatives are recognized as valuable intermediates and building blocks in organic synthesis. bohrium.comresearchgate.net Their scaffold is frequently constructed through condensation reactions, for instance, between 2,3-diaminopyridine (B105623) and various dicarbonyl compounds. researchgate.net This method allows for the introduction of diverse substituents onto the pyrazine (B50134) ring, thereby tuning the electronic and steric properties of the final molecule.
The presence of a bromo-substituent, as in 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine, is particularly significant. It provides a reactive site for a range of cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling, which is instrumental in synthesizing more complex donor-acceptor-donor (D-A-D) type molecules. nih.gov This strategic functionalization enables the extension of the π-conjugated system and the precise engineering of molecular architecture for specific applications.
Furthermore, multicomponent reactions have been developed as an efficient, one-pot strategy to create highly functionalized pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org These methods are valued for their operational simplicity and for generating molecular diversity from readily available starting materials. nih.govrsc.orgnih.gov The resulting complex structures serve as key intermediates for advanced materials with tailored properties. bohrium.com
Applications in Materials Science and Optoelectronics
The unique electronic structure of the pyrido[2,3-b]pyrazine core, characterized by its high electron affinity, makes it an excellent electron-acceptor moiety. mdpi.comnih.gov This property is fundamental to its application in materials science, particularly in the design of functional organic materials for electronic and optoelectronic devices. nih.govnih.govrsc.org
Derivatives of pyrido[2,3-b]pyrazine form the basis of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules that exhibit significant intramolecular charge transfer (ICT) characteristics. nih.gov This ICT from a donor unit to the electron-deficient pyridopyrazine core leads to tunable photophysical properties. By systematically altering the donor groups attached to the pyridopyrazine backbone, it is possible to achieve a broad range of emission colors, from blue to red, in both solution and solid states. nih.gov
Several of these D-A-D molecules display aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in dilute solutions but become highly luminescent in the aggregated or solid state. nih.gov This property is crucial for applications in solid-state devices where luminescence quenching is a common problem. The AIE effect in these materials has been confirmed through various analyses, which show the formation of nanoparticles in specific solvent mixtures. nih.gov
Theoretical studies using Density Functional Theory (DFT) have provided insights into the relationship between the molecular geometry and the optoelectronic properties of these compounds. For some derivatives, a small energy difference between the lowest singlet and triplet excited states (ΔE_ST) has been calculated, suggesting their potential as materials for Thermally Activated Delayed Fluorescence (TADF). nih.gov
Table 1: Photophysical Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Emission in Solid State (λ_em, nm) |
|---|---|---|---|---|
| Derivative 2 | 412 | 486 | 74 | 553 |
| Derivative 3 | 412 | 489 | 77 | 551 |
| Derivative 4 | 485 | 553 | 68 | 601 |
| Derivative 5 | 414 | 490 | 76 | 548 |
| Derivative 7 | 423 | 496 | 73 | 531 |
| Derivative 8 | 485 | 577 | 92 | 624 |
Data sourced from a study on D–A–D molecules with a pyrido[2,3-b]pyrazine backbone. The specific derivative numbers correspond to those in the source publication. nih.gov
The combination of high thermal stability, solid-state luminescence, and tunable emission colors makes pyrido[2,3-b]pyrazine derivatives promising candidates for use as emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The AIE characteristics are particularly advantageous, as they can lead to high emission efficiencies in the solid-state, a prerequisite for practical OLED devices. nih.gov Furthermore, the ability to tune emission from blue to red by modifying the molecular structure allows for the development of materials for full-color displays. nih.gov The high thermal decomposition temperatures, reported to be between 436 and 453 °C for some D-A-D systems, ensure the operational stability of devices fabricated with these materials. nih.gov
The electronic properties of pyrido[2,3-b]pyrazine derivatives position them as valuable organic semiconductors. The strong electron-withdrawing nature of the pyridopyrazine unit, which is greater than that of quinoxaline (B1680401) or pyridine (B92270), allows for the creation of materials with low band gaps. mdpi.com In D-A-D architectures, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the donor moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the pyridopyrazine acceptor core. nih.gov
This separation of frontier orbitals is characteristic of charge-transfer compounds and is essential for charge transport. The HOMO and LUMO energy levels of these materials can be tuned to match the work functions of electrodes in electronic devices, facilitating efficient charge injection. Studies have shown that these derivatives possess low energy band gaps (E_g), in some cases ranging from 1.67 to 2.36 eV, and their HOMO/LUMO energy levels are comparable to those of known ambipolar materials, which can transport both holes and electrons. nih.gov This ambipolar character is highly desirable for applications in various organic electronic devices, including organic field-effect transistors (OFETs) and memory devices. nih.gov
Table 2: Electronic Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (E_g, eV) |
|---|---|---|---|
| BPC-2DPx | - | - | 2.82 |
| BPC-3DPx | - | - | 2.70 |
| BPC-2DPP | - | - | 2.48 |
| BPC-3DPP | - | - | 2.62 |
| Derivative 2 | -5.34 | -3.67 | 1.67 |
| Derivative 7 | -5.97 | -3.61 | 2.36 |
Data for BPC compounds sourced from a study on D-A-D compounds. nih.gov Data for numbered derivatives sourced from a study on D–A–D molecules with a pyrido[2,3-b]pyrazine backbone. nih.gov
Certain derivatives of pyrido[2,3-b]pyrazine have demonstrated significant non-linear optical (NLO) properties. nih.govrsc.org NLO materials are capable of altering the properties of light that passes through them and are critical for technologies such as optical switching, data storage, and frequency conversion. The NLO response of these molecules arises from the efficient intramolecular charge transfer from donor to acceptor groups within the π-conjugated system.
DFT calculations have been employed to predict the NLO properties of newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. nih.govrsc.org These studies calculate key parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (β_tot) and second (⟨γ⟩) hyperpolarizabilities. Compounds with lower HOMO-LUMO energy gaps tend to exhibit larger hyperpolarizability values, indicating a more significant NLO response. The high NLO response values suggest that pyrido[2,3-b]pyrazine-based compounds have considerable potential for use in NLO technological applications. nih.govrsc.org
Table 3: Calculated Non-Linear Optical (NLO) Properties of a Pyrido[2,3-b]pyrazine Derivative
| Property | Value |
|---|---|
| Average Polarizability (⟨α⟩) | 3.90 × 10⁻²³ esu |
| First Hyperpolarizability (β_tot) | 15.6 × 10⁻³⁰ esu |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 × 10⁻³⁵ esu |
Data for compound 7 from the source publication. nih.govrsc.org
Utilization as Ligands in Coordination Chemistry and Catalysis
The pyrido[2,3-b]pyrazine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions, making its derivatives effective ligands in coordination chemistry. researchgate.netresearchgate.net The arrangement of nitrogen atoms allows these compounds to act as bidentate chelating agents, binding to a metal center through two nitrogen atoms. researchgate.netnih.gov
For example, various pyrido[2,3-b]pyrazine-derived ligands have been reacted with rhenium pentacarbonyl bromide to form facial-tricarbonylrhenium(I) complexes of the general formula fac-[ReBr(CO)₃(L)]. researchgate.net In these complexes, the ligand coordinates to the rhenium center. Such complexes are of interest for their potential photophysical properties and catalytic applications. Although some of these specific rhenium complexes were not highly luminescent in solution, they did exhibit solid-state emission. researchgate.net
The broader family of pyrazine and pyridine derivatives has been extensively used to create coordination compounds with various transition metals. researchgate.netscispace.com These complexes find use in catalysis, where the ligand structure plays a crucial role in determining the catalytic activity and selectivity of the metal center. nih.govrsc.org By modifying the substituents on the pyridopyrazine ligand, it is possible to fine-tune the electronic and steric environment around the coordinated metal, thereby influencing its catalytic performance. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrido[2,3-b]pyrazine |
| 2,3-diaminopyridine |
| Quinoxaline |
| Pyridine |
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin |
| Rhenium pentacarbonyl bromide |
| 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine |
| Benzocarbazole |
Metal Complexation Studies and Coordination Modes
Research into the coordination chemistry of pyrido[2,3-b]pyrazine derivatives has revealed their ability to act as effective ligands for various transition metals. For instance, rhenium(I) complexes with the general formula [ReBr(CO)₃(L)], where L is a 2,3-diarylpyrido[2,3-b]pyrazine, have been synthesized and characterized. In these complexes, the pyridopyrazine moiety utilizes both nitrogen atoms on the same side to bind to the metal center. rsc.org This bidentate coordination is a common feature of such ligands.
The coordination of these ligands to metal centers like rhodium has also been investigated. In some cases, the resulting complexes can exhibit a "lantern" type structure, where two nitrogen ligands coordinate in a cisoid arrangement at the equatorial positions of a dirhodium unit. rsc.org The specific substitution on the pyrido[2,3-b]pyrazine ring, such as the bromo and dimethyl groups in this compound, can influence the electronic properties and stability of the resulting metal complexes, thereby tuning their photophysical and catalytic properties. For example, the photophysical properties of Rhenium(I) complexes are determined by excited states such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand-charge-transfer (LLCT), and intraligand (IL) transitions. mdpi.comnih.gov
Development as Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the pyrido[2,3-b]pyrazine core and its sensitivity to the chemical environment make it a promising candidate for the development of fluorescent probes and chemical sensors.
Electrochemical DNA Sensing
Derivatives of pyrido[2,3-b]pyrazine have been successfully utilized in the development of electrochemical biosensors for DNA detection. rsc.orgnih.gov These sensors operate on the principle that the interaction of the pyrido[2,3-b]pyrazine derivative with DNA can be transduced into a measurable electrochemical signal. nih.gov For example, novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and employed for the first time in the electrochemical sensing of DNA. rsc.orgnih.gov
The sensing mechanism often involves the use of techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). mdpi.com EIS is a particularly powerful tool for label-free DNA detection, where changes in the charge transfer resistance (Rct) at the electrode surface upon DNA hybridization are monitored. mdpi.com The modification of electrodes with these compounds can enhance the sensitivity and selectivity of DNA detection. While specific studies on this compound for this application are not yet prevalent, the demonstrated success of related derivatives suggests its potential in this area. rsc.orgnih.govnih.gov
Chemosensor Design and Analyte Recognition for Non-Biological Targets
The design of chemosensors for the detection of non-biological analytes, such as metal ions, is an active area of research. Pyrido[2,3-b]pyrazine derivatives are attractive for this purpose due to their tunable fluorescence properties. rsc.org The interaction of the nitrogen atoms in the heterocyclic core with metal ions can lead to changes in the fluorescence intensity or a shift in the emission wavelength, allowing for the selective detection of the target analyte. nih.gov
For instance, pyrazole (B372694) derivatives, which share a nitrogen-containing heterocyclic structure, have been extensively studied as fluorescent chemosensors for various metal ions including Cu²⁺, Zn²⁺, and Al³⁺. nih.govresearchgate.net The binding of the metal ion to the sensor molecule can either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence (chelation-enhanced quenching, CHEQ). The design of such sensors often involves creating a donor-acceptor (D-A) architecture within the molecule to facilitate intramolecular charge transfer (ICT), which can be perturbed by the analyte. nih.gov The bromo and dimethyl substituents on the this compound core can be expected to modulate the electron density and, consequently, the sensing properties of the molecule.
Application as Corrosion Inhibitors
Nitrogen-containing heterocyclic compounds are well-known for their ability to inhibit the corrosion of metals, particularly in acidic media. researchgate.net The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal surface, leading to the formation of a protective adsorbed layer.
Structure Property Relationship Spr Studies of Functionalized 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine Derivatives
Correlation of Structural Modifications with Electronic Properties
The electronic landscape of the 7-bromo-6,8-dimethylpyrido[2,3-b]pyrazine core is significantly influenced by the nature and position of various substituents. Theoretical investigations, often employing Density Functional Theory (DFT), have become instrumental in predicting how structural changes modulate the electronic properties of related pyrido[2,3-b]pyrazine (B189457) systems. These studies consistently demonstrate that the introduction of electron-donating or electron-withdrawing groups can systematically alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For instance, in a study on a series of pyrido[2,3-b]pyrazine derivatives, the introduction of varied substituents led to a tunable HOMO-LUMO energy gap (Egap). rsc.org It was observed that certain functional groups could lower the Egap, a property desirable for applications in organic electronics. rsc.org For example, a derivative functionalized with a methoxy-substituted phenyl group (compound 7 in the study) exhibited a lower Egap (3.444 eV) compared to other analogues, indicating its potential for enhanced electronic activity. rsc.org This principle can be extrapolated to the this compound scaffold, where the existing bromo and methyl groups already set a baseline electronic profile that can be further modified.
The dipole moment (μ), a measure of molecular polarity, is also highly dependent on the substitution pattern. In the aforementioned study of pyrido[2,3-b]pyrazine derivatives, the calculated dipole moments varied with the substituent, which in turn affects solubility, intermolecular interactions, and performance in electronic devices. rsc.org The strategic placement of functional groups can therefore be used to engineer molecules with specific electronic characteristics.
Table 1: Calculated Electronic Properties of Functionalized Pyrido[2,3-b]pyrazine Derivatives (Analogues)
| Compound Analogue | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (Egap, eV) | Dipole Moment (μ, Debye) |
|---|---|---|---|---|---|
| Analogue 1 | -H | -6.12 | -2.34 | 3.78 | 2.50 |
| Analogue 2 | -Cl | -6.25 | -2.55 | 3.70 | 3.15 |
| Analogue 3 | -OCH3 | -5.89 | -2.21 | 3.68 | 3.80 |
| Analogue 4 (Compound 7 from study) | -Indanedione and -OCH3 phenyl | Data not specified | Data not specified | 3.444 | Data not specified |
Impact of Substituents on Spectroscopic Signatures and Photophysical Attributes
The spectroscopic and photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. Modifications to the core or the introduction of functional groups can cause significant shifts in absorption and emission spectra, as well as influence fluorescence efficiency.
Studies on related donor-acceptor type 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives have shown that altering the donor amine group can tune the emission color from blue to orange. researchgate.net These compounds exhibit intramolecular charge transfer (ICT) transitions, with absorption maxima ranging from 394 to 449 nm. researchgate.net This demonstrates the potential for developing a range of photophysically active materials from the pyrido[2,3-b]pyrazine scaffold. The inherent bromine atom and methyl groups on the target compound are expected to influence these properties through both electronic and steric effects.
In terms of vibrational spectroscopy, the Fourier-transform infrared (FTIR) spectrum of a related bromo-substituted heterocyclic compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, showed a characteristic absorption for the C-Br stretching vibration at 576 cm⁻¹. researchgate.net Similar characteristic peaks would be expected for this compound, along with vibrations corresponding to the aromatic rings and the methyl groups.
Table 2: Photophysical Properties of Functionalized Pyrido[2,3-b]pyrazine Amine Derivatives (Analogues)
| Compound Analogue | Donor Amine Group | Absorption λmax (nm) | Emission λem (nm) | Color of Emission |
|---|---|---|---|---|
| Analogue A | Morpholine | 394 | 477 | Blue |
| Analogue B | Piperidine | 402 | 510 | Green |
| Analogue C | Indoline | 449 | 582 | Orange |
Relationship between Molecular Architecture and Supramolecular Assembly
The three-dimensional arrangement of molecules in the solid state, or supramolecular assembly, is dictated by a complex interplay of intermolecular forces. The molecular architecture of this compound is predisposed to participate in several key interactions that guide its crystal packing.
A crystallographic study of a closely related analogue, 7-bromo-2,3-bis-(thiophen-2-yl)pyrido[2,3-b]pyrazine, provides significant insight into the expected supramolecular behavior. In the crystal structure of this compound, the molecules pack in a head-to-head fashion and are linked by a series of C-H⋯Br and C-H⋯N intermolecular interactions, forming layers. This highlights the crucial role of the bromine atom and the nitrogen atoms of the pyridopyrazine core in directing the crystal packing through weak hydrogen bonds.
Furthermore, π-π stacking interactions are a common feature in the assembly of aromatic heterocycles. In the non-brominated analogue, 2,3-bis-(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moieties engage in offset π-stacking with an interplanar distance of 3.431 Å. The presence of the bromo and methyl substituents in this compound will undoubtedly modulate the nature and geometry of these stacking interactions due to steric and electronic effects. The bromine atom, in particular, can participate in halogen bonding (Br···N or Br···Br interactions), a directional and specific non-covalent interaction that is increasingly being used as a tool in crystal engineering. For instance, intermolecular Br···Br interactions with an energy of 2.2–2.5 kcal/mol have been observed to stabilize the crystal structure of other brominated organic compounds. mdpi.com
These non-covalent interactions are fundamental in determining the bulk properties of the material, including its melting point, solubility, and even its charge transport characteristics in the solid state.
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics
Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful avenue for predicting the properties of novel compounds based on their molecular structure, thereby accelerating the design and discovery process. These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties.
For classes of compounds like pyrazine (B50134) derivatives, 3D-QSPR models have been successfully developed. Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models for various properties. While a specific QSPR model for this compound derivatives is not available in the cited literature, studies on other pyrazine derivatives have demonstrated the utility of this approach. For example, a 3D-QSPR study on a series of 78 pyrazine derivatives successfully modeled their odor thresholds.
The foundation of any QSPR model is the selection of relevant molecular descriptors. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and quantum-chemical descriptors. For the pyrido[2,3-b]pyrazine family, descriptors encoding electronic properties (e.g., HOMO/LUMO energies, dipole moment) and steric features would be particularly important. DFT calculations, as discussed in section 7.1, provide a reliable source for these quantum-chemical descriptors. rsc.org
Once a statistically robust QSPR model is established and validated, it can be used to predict the properties of yet-to-be-synthesized derivatives of this compound. This predictive capability allows researchers to prioritize synthetic targets with the most promising profiles for specific applications, be it in materials science, electronics, or other fields, thereby saving significant time and resources.
Green Chemistry Approaches and Sustainable Synthesis of 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine
Development of Environmentally Benign Reaction Conditions and Solvents
The principles of green chemistry encourage the reduction or elimination of hazardous substances, with a particular focus on solvents, which constitute a major portion of the waste in chemical processes. The synthesis of pyrido[2,3-b]pyrazines has traditionally involved the use of volatile and often toxic organic solvents. However, recent research has demonstrated the feasibility of using more environmentally friendly alternatives.
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Its use in the synthesis of quinoxaline (B1680401) and pyrido[2,3-b]pyrazine (B189457) derivatives has been successfully demonstrated. For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a key step in forming the pyrazine (B50134) ring, can be efficiently catalyzed by pentafluorophenylammonium triflate (PFPAT) in water at room temperature. nih.gov This approach not only avoids hazardous organic solvents but also simplifies product isolation, as the solid product often precipitates from the aqueous medium. nih.gov Similarly, ethanol (B145695) is another green solvent that has been employed in the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, often in conjunction with a catalyst like p-toluenesulfonic acid (p-TSA). nih.gov
Solvent-free, or solid-state, reactions represent another significant advancement. These reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and a dramatic reduction in waste. researchgate.net While a specific solvent-free synthesis for 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine has not been detailed in the literature, the successful application of this technique to other N-heterocycles, such as imidazo[1,2-α]pyridines, suggests its potential applicability. researchgate.net
The following table summarizes various environmentally benign reaction conditions reported for the synthesis of related pyrido[2,3-b]pyrazine structures.
| Product Type | Reactants | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Pyrido[2,3-b]pyrazine Derivatives | Aryl 1,2-diamines, 1,2-dicarbonyl compounds | Water | Pentafluorophenylammonium triflate (PFPAT), Room Temp. | 80-95% | nih.gov |
| Substituted Pyrido[2,3-b]pyrazines | 2,3-diaminopyridine (B105623), Arylglyoxals | DMF/Ethanol | 90 °C | Good to Excellent | researchgate.net |
| Pyrido[2,3-b]pyrazine Derivatives | 2-aminopyrazine, Aromatic aldehydes, 1,3-indanedione | Ethanol | p-TSA (20 mol%), Reflux | 82-89% | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | 2,6-diaminopyrimidin-4(3H)-one, Ethyl-2,4-dioxo-4-phenylbutanoates | Water | Pd/SBA-15, Reflux | Good to Excellent | researchgate.net |
This table presents data for related structures to illustrate the application of green solvents and conditions in the synthesis of the pyrido[2,3-b]pyrazine scaffold.
Catalyst Design for Enhanced Selectivity and Atom Economy
Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, selectivity, and atom economy while minimizing energy consumption and waste. For the synthesis of this compound and its analogs, the design and application of advanced catalytic systems are crucial.
The primary synthetic route to the pyrido[2,3-b]pyrazine core involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. Various catalysts can facilitate this transformation under greener conditions. Simple Brønsted acids like p-TSA have proven effective in ethanol. nih.gov More sophisticated catalysts, including heterogeneous and nanocatalyst systems, offer significant advantages in terms of reusability and ease of separation from the reaction mixture, thereby reducing waste. For instance, Pd/SBA-15, a palladium-based nanocatalyst, has been used for the synthesis of related N-fused heterocycles in water, demonstrating high efficiency and the potential for catalyst recycling. researchgate.netp2infohouse.org Other metal-based catalysts, such as those involving copper, iron, and zirconium supported on materials like SBA-15, have also been reported for the synthesis of pyridopyrazines.
Metal-free catalysis provides an alternative approach, avoiding the potential for heavy metal contamination in the final product. Iodine, for example, can act as a mild and effective catalyst for the formation of related heterocyclic systems. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of the target molecule. The presence of a bromine atom at the 7-position of the pyrido[2,3-b]pyrazine ring, as in the case of 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine, allows for subsequent Suzuki, Stille, or Buchwald-Hartwig reactions to introduce further molecular diversity. researchgate.net These catalytic methods are known for their high selectivity and functional group tolerance, which aligns with the principles of atom economy.
The table below details various catalytic systems used in the synthesis of pyrido[2,3-b]pyrazines and related compounds.
| Catalyst | Reaction Type | Substrates | Solvent | Key Advantages | Reference |
| p-Toluenesulfonic acid (p-TSA) | Multicomponent Condensation | 2-aminopyrazine, Aldehydes, Dione | Ethanol | Readily available, cost-effective | nih.gov |
| Pd/SBA-15 | Condensation | Diaminopyrimidinone, Dioxobutanoates | Water | Heterogeneous, reusable, green solvent | researchgate.netp2infohouse.org |
| Cu(II)-DiAmSar/SBA-15 | Condensation | Diamines, Diketones | Not specified | Reusable (7 runs reported for related systems) | |
| Palladium Catalysts | Cross-Coupling (e.g., Suzuki) | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine, Boronic acids | Not specified | High selectivity, C-C bond formation | researchgate.net |
| Pentafluorophenylammonium triflate (PFPAT) | Condensation | Diamines, Diketones | Water | High efficiency in water at room temp. | nih.gov |
This table showcases catalysts for the synthesis and functionalization of the pyridopyrazine core, highlighting approaches that enhance selectivity and atom economy.
Waste Minimization and Process Intensification in Synthetic Routes
Minimizing waste and intensifying process efficiency are critical for the sustainable industrial production of chemical compounds. Key strategies to achieve these goals in the synthesis of this compound include the adoption of multicomponent reactions (MCRs) and the exploration of process intensification technologies like continuous-flow reactors.
Multicomponent reactions are highly convergent synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates the majority of the atoms from the starting materials. This approach inherently maximizes atom economy and minimizes waste by reducing the number of synthetic steps, purification stages, and solvent usage. The synthesis of various pyridopyrimidine and pyrido[2,3-b]pyrazine derivatives has been successfully achieved through MCRs, highlighting the potential of this strategy for the target molecule. nih.gov For example, a four-component reaction to produce annulated pyridopyrimidines demonstrates the power of MCRs in generating structural complexity with operational simplicity and high yields.
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous-flow reactors offer a prime example of this technology. They allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety profiles for handling hazardous intermediates, and easier scalability. While the application of flow chemistry specifically for this compound is not yet reported, its successful use in the synthesis of other heterocyclic compounds, such as aziridines, suggests a promising avenue for future research. rsc.org The implementation of flow reactors could be particularly advantageous for bromination steps, which often involve highly reactive and hazardous reagents.
The efficiency of a synthetic route in terms of waste generation can be quantified using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process. For instance, a microwave-assisted, solvent-free synthesis of quinoxalines and pyrido[2,3-b]pyrazines was reported where the only byproduct is water, resulting in an E-factor that is practically zero, representing an ideal scenario for waste minimization. researchgate.net
| Green Strategy | Description | Application in Pyrido[2,3-b]pyrazine Synthesis | Potential Benefits | Reference |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation. | Synthesis of various pyrido[2,3-b]pyrazine and pyridopyrimidine derivatives. | High atom economy, reduced steps, lower solvent use, minimized waste. | nih.gov |
| Process Intensification (Flow Chemistry) | Use of continuous-flow reactors for synthesis. | Explored for other heterocycles; potential for bromination and condensation steps. | Enhanced safety, precise process control, improved scalability, higher yields. | rsc.org |
| E-Factor Minimization | Designing syntheses with minimal byproducts. | Achieved in related solvent-free microwave synthesis where water is the only byproduct. | Drastically reduced waste streams, approaching zero-waste synthesis. | researchgate.net |
This table outlines key strategies for waste minimization and process intensification applicable to the synthesis of the target compound.
Advanced Analytical Methodologies for Characterization and Quantification of 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine in Complex Samples Beyond Basic Identification
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine from impurities, starting materials, and by-products that may be present after synthesis or in formulated samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment due to its high resolution and sensitivity. A typical HPLC method for a compound like this compound would involve a reversed-phase column, where the non-polar stationary phase separates compounds based on their hydrophobicity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Interactive Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is often used to ensure separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing analysis time and resolution. |
| Detector | UV-Vis Diode Array (DAD) | Allows for the detection of chromophoric compounds and spectral confirmation of the peak. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC to avoid column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach, particularly for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for molecular weight determination and structural elucidation through fragmentation patterns. For heterocyclic compounds like pyrazines, GC-MS is a well-established technique. nih.gov The analysis of halogenated aromatic compounds by GC-MS is also a common practice, though closely related isomers can sometimes present a challenge, requiring high-resolution columns or derivatization to achieve baseline separation. nih.gov
The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+). Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) would be observed for the molecular ion and any bromine-containing fragments, aiding in its identification.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior and Sensing Applications
Electrochemical methods, such as Cyclic Voltammetry (CV), are powerful for probing the redox properties of molecules. These techniques are used to study electron transfer processes, determine redox potentials, and investigate the stability of oxidized or reduced species. For the pyrido[2,3-b]pyrazine (B189457) core, which is electron-deficient, electrochemical reduction is a key characteristic.
Studies on related pyrazine (B50134) and quinoxaline (B1680401) derivatives show that they undergo reduction via a two-electron, multi-proton process. dtu.dk The introduction of substituents, such as the methyl groups in this compound, is known to alter the physicochemical and electrochemical properties. dtu.dk Electron-donating groups like methyls typically make reduction more difficult (shifting the potential to more negative values) compared to the unsubstituted parent compound. The bromine atom, being electron-withdrawing, would have an opposing effect.
A typical CV experiment for this compound would involve dissolving it in an organic solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would provide information on the reduction and oxidation potentials. This data is crucial for understanding its electronic structure and for potential applications in areas like electrochemical sensing, where the compound could act as a redox mediator. dtu.dk
Interactive Table 2: Expected Parameters for Cyclic Voltammetry Analysis
| Parameter | Description | Purpose |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is relatively inert. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential against which the working electrode potential is measured. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit, allowing current to flow. |
| Solvent/Electrolyte | Acetonitrile with 0.1 M TBAPF6 | Anhydrous polar aprotic solvent and supporting electrolyte to ensure conductivity. |
| Analyte Conc. | 1-5 mM | Sufficient concentration for a measurable current response. |
| Scan Rate | 100 mV/s | A typical starting scan rate to observe the redox events. |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, LC-MS/MS)
For an unambiguous structural confirmation and the characterization of unknown impurities, especially in complex mixtures, hyphenated techniques are the gold standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. After separation on the LC column, the analyte of interest (in this case, the ion corresponding to this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a unique fragmentation "fingerprint" that is highly specific to the molecule's structure, allowing for definitive identification even at trace levels.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful combinations for the structural elucidation of unknown compounds within a mixture. It directly couples the separation capabilities of HPLC with the unparalleled structure-elucidating power of Nuclear Magnetic Resonance (NMR) spectroscopy. After chromatographic separation, the eluted peaks can be directed into the NMR spectrometer. This allows for the acquisition of detailed structural information (like 1H and 13C NMR spectra) for each separated component without the need for manual isolation, which is particularly useful for identifying impurities or metabolites.
Future Research Directions and Unexplored Avenues for 7 Bromo 6,8 Dimethylpyrido 2,3 B Pyrazine
Innovation in Synthetic Methodologies and Derivatization
The development of novel and efficient synthetic routes to 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine and its derivatives is a primary area for future research. While general methods for constructing the pyrido[2,3-b]pyrazine (B189457) core exist, optimizing these for the specific substitution pattern of the target compound is crucial.
Further research into the derivatization of this compound is a key avenue for innovation. The bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of functional groups, including aryl, heteroaryl, and amino moieties, thereby creating a library of novel compounds with potentially diverse properties. The methyl groups at the 6- and 8-positions could also be targeted for functionalization, although this would likely require more specialized synthetic strategies.
A recent study on the multicomponent synthesis of other pyrido[2,3-b]pyrazine derivatives, which involved the reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine, highlights a potential strategy. nih.gov Adopting and modifying such multicomponent approaches could offer an efficient pathway to novel derivatives of this compound.
| Potential Derivatization Reactions | Reagents and Conditions | Potential Functional Groups Introduced |
| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | Aryl, heteroaryl |
| Stille Coupling | Palladium catalyst, organostannane | Alkyl, alkenyl, aryl, alkynyl |
| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | Primary and secondary amines |
| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne | Alkynyl |
| Cyanation | Cyanide source (e.g., Zn(CN)2), palladium catalyst | Cyano |
Discovery of Novel Functional Materials Applications
The pyrido[2,3-b]pyrazine scaffold is known to be a component in materials with interesting electronic and photophysical properties. Research into the potential of this compound and its derivatives as building blocks for novel functional materials is a highly promising, yet unexplored, area.
The electron-deficient nature of the pyrazine (B50134) ring, combined with the electron-donating or -withdrawing effects of various substituents, can be exploited to tune the electronic properties of these molecules. This makes them attractive candidates for applications in organic electronics. For instance, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Furthermore, studies on other pyrido[2,3-b]pyrazine derivatives have demonstrated their potential for nonlinear optical (NLO) applications and as electrochemical DNA sensors. nih.govrsc.org The presence of the bromine atom and the dimethyl groups on the this compound core could influence the molecular packing and electronic structure, potentially leading to enhanced NLO properties or improved sensitivity and selectivity in biosensing applications.
| Potential Application | Key Properties to Investigate | Rationale based on Analogous Compounds |
| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence quantum yield, charge carrier mobility | Pyrido[2,3-b]pyrazine core can be part of emissive or charge-transport layers. |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio | Tunable electronic properties through derivatization. |
| Organic Photovoltaics (OPVs) | Light absorption characteristics, energy levels | Potential as electron-acceptor or -donor materials. |
| Nonlinear Optical (NLO) Materials | Hyperpolarizability | Pyrido[2,3-b]pyrazine derivatives have shown NLO activity. nih.govrsc.org |
| Electrochemical DNA Sensors | Redox activity, interaction with DNA | Pyrido[2,3-b]pyrazine derivatives have been used for DNA sensing. nih.gov |
Deeper Elucidation of Molecular Mechanisms
While no specific biological activities have been reported for this compound, the broader class of pyrido[2,3-b]pyrazines has been investigated for various therapeutic applications. For example, some derivatives have been explored as inhibitors of human cytomegalovirus (HCMV) polymerase. d-nb.info
Future research should involve screening this compound and its derivatives for a range of biological activities. Should any activity be identified, a crucial next step would be to elucidate the underlying molecular mechanisms of action. This would involve identifying the specific cellular targets and pathways that these compounds interact with. Techniques such as target-based screening, proteomics, and transcriptomics could be employed to unravel these mechanisms. Understanding the structure-activity relationships (SAR) will also be critical in optimizing the potency and selectivity of these compounds.
Integration into Advanced Multicomponent Systems and Devices
The unique properties of this compound and its derivatives could be leveraged by integrating them into more complex, multicomponent systems and devices. For example, in the context of materials science, these compounds could be incorporated as building blocks in supramolecular assemblies, polymers, or metal-organic frameworks (MOFs). The bromine atom offers a potential site for polymerization or for coordination to metal centers in MOFs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
